Spécioside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Specioside has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.

Medicine: Investigated for its anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Specioside is a novel iridoid glycoside extracted from Catalpa speciosa Warder (Bignoniaceae) . It has been found to possess multifunctional activities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties . This article will delve into the mechanism of action of Specioside, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It has been shown to have anti-inflammatory , antibacterial, antibiofilm, cytotoxic, anti-Trichomonas vaginalis, and antitrypanosomal activities

Mode of Action

It has been shown to inhibit leucocyte recruitment into the peritoneal cavity in mice injected with carrageenan , demonstrating its anti-inflammatory potential

Result of Action

Specioside has been shown to have a variety of molecular and cellular effects. For example, it has been found to alleviate oxidative stress and promote longevity in Caenorhabditis elegans . It also inhibited leucocyte recruitment into the peritoneal cavity in mice, demonstrating its anti-inflammatory potential . .

Analyse Biochimique

Biochemical Properties

Specioside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, specioside has been shown to inhibit nucleotidase activity, which is crucial in the purinergic signaling pathway . This interaction helps modulate inflammatory responses and oxidative stress. Additionally, specioside’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage .

Cellular Effects

Specioside exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, specioside can modulate the expression of purinergic components such as the P2X7 receptor, CD39, and CD73, which play roles in inflammation and immune responses . Furthermore, specioside has been shown to restore neutrophil numbers and mediate oxidative and inflammatory effects in cells exposed to snake venom .

Molecular Mechanism

At the molecular level, specioside exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. Specioside’s inhibition of nucleotidase activity is a key mechanism by which it modulates purinergic signaling and inflammatory responses . Additionally, specioside’s antioxidant activity involves scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of specioside can change over time. Studies have shown that specioside is relatively stable and maintains its biological activity over extended periods In vitro and in vivo studies have demonstrated that specioside can sustain its anti-inflammatory and antioxidant activities over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of specioside vary with different dosages in animal models. At lower doses, specioside exhibits significant anti-inflammatory and antioxidant activities without adverse effects . At higher doses, specioside may exhibit toxic effects, including cytotoxicity and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Specioside is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the iridoid biosynthetic pathway, which involves enzymes such as catalpol and p-coumaroyl transferase . These interactions influence metabolic flux and metabolite levels, contributing to specioside’s biological activities. Additionally, specioside’s metabolism may produce bioactive metabolites that further enhance its pharmacological properties .

Transport and Distribution

Specioside is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to interact with transporters involved in the purinergic signaling pathway, facilitating its cellular uptake and distribution . Specioside’s localization and accumulation within cells are crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of specioside plays a significant role in its activity and function. Specioside has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its targeting signals and post-translational modifications direct it to specific organelles, where it can interact with its target biomolecules and exert its effects. Understanding specioside’s subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Specioside can be synthesized through biotransformation processes using various fungi. The biotransformation of specioside by fungi such as Aspergillus niger, Aspergillus flavus, Aspergillus japonicus, Aspergillus terreus, Aspergillus niveus, Penicillium crustosum, and Thermoascus aurantiacus has been shown to yield nineteen different analogs . These reactions involve ester hydrolysis, hydroxylation, methylation, and hydrogenation .

Industrial Production Methods: Industrial production of specioside typically involves extraction from natural sources, particularly from the stem bark of Tabebuia aurea . The extraction process includes solvent extraction followed by purification steps to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Specioside undergoes various chemical reactions, including:

Oxidation: Specioside can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in specioside.

Substitution: Substitution reactions can occur at the hydroxyl groups of specioside.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products: The major products formed from these reactions include non-glycosylated specioside, coumaric acid, and various hydroxylated, methylated, and hydrogenated derivatives .

Comparaison Avec Des Composés Similaires

Catalposide: Another iridoid glycoside with similar biological activities.

Verminoside: Shares structural similarities with specioside and exhibits comparable biological properties.

Uniqueness: Specioside is unique due to its specific glycosidic structure and its ability to undergo a wide range of biotransformation reactions, yielding numerous analogs with diverse biological activities .

Propriétés

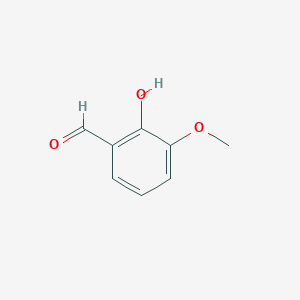

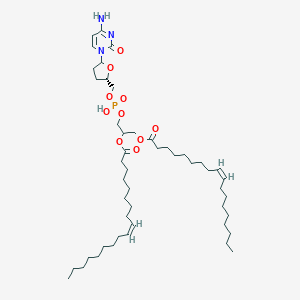

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVKBJSSSJNCI-UIBFFPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318410 | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72514-90-0 | |

| Record name | Specioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Specioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)